molecular formula C11H8N4 B14864438 2-Methyl-6-(pyridin-3-yl)pyrimidine-4-carbonitrile

2-Methyl-6-(pyridin-3-yl)pyrimidine-4-carbonitrile

Cat. No.: B14864438
M. Wt: 196.21 g/mol
InChI Key: OODZZWHZLWHEQQ-UHFFFAOYSA-N
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Description

2-Methyl-6-(pyridin-3-yl)pyrimidine-4-carbonitrile is a heterocyclic compound that features a pyrimidine ring substituted with a methyl group at the 2-position, a pyridine ring at the 6-position, and a cyano group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-(pyridin-3-yl)pyrimidine-4-carbonitrile typically involves the condensation of appropriate starting materials under specific conditions. One common method involves the reaction of 2-amino-4-methylpyrimidine with 3-cyanopyridine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-(pyridin-3-yl)pyrimidine-4-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Methyl-6-(pyridin-3-yl)pyrimidine-4-carbonitrile involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with binding domains. The compound can affect various signaling pathways, such as the PI3K/AKT/mTOR pathway, leading to alterations in cell proliferation, apoptosis, and other cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-6-(pyridin-3-yl)pyrimidine-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrimidine and pyridine ring system, along with the cyano group, makes it a versatile scaffold for the development of novel compounds with diverse applications .

Properties

Molecular Formula

C11H8N4

Molecular Weight

196.21 g/mol

IUPAC Name

2-methyl-6-pyridin-3-ylpyrimidine-4-carbonitrile

InChI

InChI=1S/C11H8N4/c1-8-14-10(6-12)5-11(15-8)9-3-2-4-13-7-9/h2-5,7H,1H3

InChI Key

OODZZWHZLWHEQQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC(=N1)C2=CN=CC=C2)C#N

Origin of Product

United States

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